molecular formula C19H24N4O2S B2625826 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea CAS No. 921474-60-4

1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2625826
CAS No.: 921474-60-4
M. Wt: 372.49
InChI Key: MOFKTUXNFSZDSS-UHFFFAOYSA-N
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Description

1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a potent, cell-permeable small molecule that functions as a multi-kinase inhibitor, with high selectivity for Janus kinase (JAK) family members, including JAK2 and TYK2, as well as other tyrosine kinases involved in critical signaling pathways. Its mechanism of action involves competitive binding to the ATP-binding site of kinase domains, effectively suppressing phosphorylation events and downstream signal transduction, such as the JAK-STAT pathway, which regulates processes like cell proliferation, apoptosis, and immune responses. This inhibitor is extensively utilized in preclinical research to investigate hematological malignancies, including myeloproliferative neoplasms, where JAK2 mutations are prevalent (https://pubmed.ncbi.nlm.nih.gov/20354187). Additionally, it serves as a key tool in immunology studies for modulating cytokine-driven inflammation in autoimmune diseases, such as rheumatoid arthritis and psoriasis, by blocking interleukin and interferon signaling (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3721092/). Researchers also employ this compound in high-throughput screening assays and in vivo models to elucidate kinase roles in tumorigenesis and to evaluate potential combination therapies with other targeted agents, providing insights into resistance mechanisms and therapeutic optimization (https://doi.org/10.1016/j.cell.2020.01.012). The broad applicability of this inhibitor makes it valuable for advancing drug discovery and understanding cellular signaling networks in disease contexts.

Properties

IUPAC Name

1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKTUXNFSZDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where 2-ethylpiperidine reacts with suitable electrophiles.

    Coupling with Phenylurea: The final step involves the coupling of the thiazole-piperidine intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated thiazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Activity: Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens.

    Anticancer Research: The compound’s ability to inhibit certain enzymes makes it a candidate for anticancer drug development.

Industry:

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, disrupting cellular processes.

    Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.

Molecular Targets and Pathways:

    Kinases: Inhibition of kinases involved in cell proliferation and survival.

    Proteases: Inhibition of proteases that play a role in disease progression.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Data

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) ESI-MS/EI-MS (m/z) Purity (%) Reference
Target: 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea Thiazole + phenylurea 2-Ethylpiperidine, oxoethyl N/A N/A ~600–650* N/A N/A
1f: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Thiazole + phenylurea Piperazine, hydrazinyl-benzylidene 70.7 198–200 667.9 [M−2HCl+H]+ N/A
3a: 1-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-phenylurea Thiazole + phenylurea Piperazine, coumarin-methylene 75.2 243–245 652.1 [M−2HCl+H]+ N/A
13: 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea Thiazole + phenylurea Quinazoline, ethylamine N/A N/A N/A 99.2
8i: 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea Thiazole + phenylurea Chloromethyl 54.3 N/A 344.1 [M+H]+ N/A

*Estimated based on analogues.

Key Observations :

  • Synthetic Efficiency : Yields for phenylurea-thiazole derivatives vary widely (54–78%), with piperazine-linked compounds (e.g., 1f, 3a) showing higher efficiency (~70–75%) than simpler analogues like 8i (54%) .
  • Thermal Stability : Higher melting points (>190°C) correlate with increased structural complexity (e.g., 3a: 243–245°C) .

Key Observations :

  • Antitumor Potential: The target compound’s phenylurea and thiazole motifs are shared with compound 13, a potent CSF1R inhibitor (IC50 <10 nM), suggesting possible kinase-targeting activity .
  • Enzyme Inhibition : Thiazole-hydrazone derivatives (e.g., 20) show MAO-B selectivity, but the target compound’s piperidine group may redirect activity toward other enzymes (e.g., proteases or cytochrome P450 isoforms) .
  • Antimicrobial Activity : While the target compound lacks indole or oxalamide groups (as in 6b), its thiazole core could still confer moderate antimicrobial properties .

Structural-Activity Relationship (SAR) Insights

  • Piperidine vs. Piperazine : Piperidine-containing compounds (target) may exhibit better metabolic stability than piperazine derivatives (1f, 3a), as piperazines are prone to oxidation .
  • Urea Substitution : The phenylurea group (common in all compounds) is critical for hydrogen bonding with biological targets (e.g., kinases or MAO-B), while substituents like trifluoromethyl (1f) enhance potency .

Biological Activity

The compound 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a derivative of phenylurea known for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4OS\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{OS}

The primary mechanism of action for this compound involves its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is crucial in the metabolism of tryptophan, leading to immune modulation and tumor progression. By inhibiting IDO1, the compound may enhance anti-tumor immunity and improve responses to cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that phenylurea derivatives exhibit significant inhibitory activity against IDO1. For instance, compounds similar to This compound were shown to have IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent activity .

Table 1: Inhibitory Activity of Phenylurea Derivatives Against IDO1

CompoundIC50 (μM)Selectivity
Compound i120.1IDO1 only
Compound i230.6IDO1 only
Compound i240.5IDO1 only

In Vivo Studies

In vivo evaluations revealed that compound i12 , a close analog, administered at doses of 15 mg/kg and 30 mg/kg , resulted in tumor growth inhibition (TGI) rates of 40.5% and 34.3% , respectively, in mouse models . These findings suggest that similar compounds could possess significant anti-tumor effects when tested in clinical settings.

Case Studies

A notable case study involved the application of phenyl urea derivatives in a B16F10 subcutaneous xenograft model. The study reported that the administration of these compounds led to a marked reduction in tumor size without significant adverse effects on body weight or general health of the subjects .

Pharmacokinetics

Pharmacokinetic studies indicated that compound i12 exhibited moderate plasma clearance (22.45 mL/min/kg), a half-life of 11.2 hours , and high oral bioavailability (87.4%). These properties are critical for ensuring effective therapeutic levels are maintained over time .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea?

The compound can be synthesized via a multi-step approach. A general method involves reacting a thiazole intermediate (e.g., 4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-amine) with phenyl isocyanate under reflux in a polar aprotic solvent like pyridine or DMF. The reaction typically requires 6–12 hours at 80–100°C, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography . Key challenges include controlling regioselectivity during thiazole functionalization and ensuring anhydrous conditions to prevent side reactions.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • X-ray crystallography : For unambiguous confirmation of the 3D structure (employ SHELXL for refinement ).
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., HSQC, HMBC) to verify the thiazole ring, urea linkage, and ethylpiperidinyl substituent.
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., calculated exact mass: 428.11 g/mol for C22_{22}H28_{28}N4_4O2_2S) .

Q. What are the recommended protocols for assessing its solubility and stability in biological assays?

  • Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Stability : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Analyze degradation products using LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced Research Questions

Q. How can contradictory crystallographic data arising from disordered ethylpiperidinyl groups be resolved?

Disordered moieties are common in flexible aliphatic chains. Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Twinning refinement in SHELXL for overlapping electron densities .
  • DFT calculations to compare experimental and theoretical bond lengths/angles, ensuring geometric plausibility .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of analogs?

  • Variable substituent libraries : Synthesize analogs with modifications to the phenylurea or ethylpiperidinyl groups.
  • Biological assays : Use dose-response curves (e.g., IC50_{50} determination in enzyme inhibition assays) paired with computational docking (AutoDock Vina) to correlate activity with steric/electronic features .
  • Statistical modeling : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing bioactivity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Contradictions may arise from dynamic processes (e.g., tautomerism in solution vs. solid-state rigidity). Mitigate by:

  • VT-NMR : Analyze temperature-dependent chemical shifts to detect conformational changes.
  • Solid-state NMR : Compare with X-ray data to resolve discrepancies in bond geometry .

Q. What strategies address low yield in the coupling of the thiazole and urea moieties?

  • Catalytic optimization : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for improved efficiency.
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl on the piperidine nitrogen) to prevent side reactions .

Methodological Notes

  • Key references : Synthesis protocols , crystallography , and mass spectrometry were prioritized for methodological rigor.
  • Data tables : For brevity, detailed tables (e.g., NMR shifts, crystallographic parameters) are omitted here but should accompany experimental sections in publications.

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